molecular formula C22H22FN5O B11027120 4-(4-fluorophenyl)-2-[(4-isopropylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-fluorophenyl)-2-[(4-isopropylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11027120
M. Wt: 391.4 g/mol
InChI Key: NDBMBGRNTWHIIS-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-2-(4-ISOPROPYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-methyl-2-(4-propan-2-ylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H22FN5O/c1-13(2)15-6-10-18(11-7-15)25-21-26-20(16-4-8-17(23)9-5-16)28-19(29)12-14(3)24-22(28)27-21/h4-13,20H,1-3H3,(H2,24,25,26,27)

InChI Key

NDBMBGRNTWHIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-2-(4-ISOPROPYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. Common starting materials include 4-fluoroaniline, isopropylaniline, and various pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-2-(4-ISOPROPYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-2-(4-ISOPROPYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazines with different substituents. Examples include:

  • 4-(4-CHLOROPHENYL)-2-(4-METHYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE
  • 4-(4-BROMOPHENYL)-2-(4-ETHYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of 4-(4-FLUOROPHENYL)-2-(4-ISOPROPYLANILINO)-8-METHYL-1,4-DIHYDRO-6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substituents, which can influence its chemical properties, biological activity, and potential applications. Comparative studies with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

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